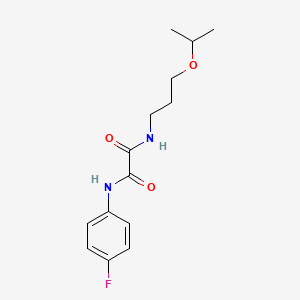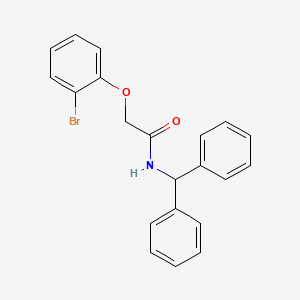
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide, also known as Fipronil, is a widely used insecticide that belongs to the phenylpyrazole chemical family. It was first discovered in 1987 by Rhône-Poulenc Agro and is now used in over 80 countries around the world. Fipronil is known for its broad-spectrum activity against a wide range of insects, including termites, ants, cockroaches, and fleas.
作用機序
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide acts as a non-competitive inhibitor of the gamma-aminobutyric acid (GABA) receptor in insects. This receptor is responsible for the regulation of chloride ion channels in the insect nervous system. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide binds to this receptor and blocks the chloride ion channels, leading to hyperexcitation of the nervous system and ultimately causing death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have a low toxicity to mammals, including humans. However, it can have toxic effects on aquatic organisms such as fish and crustaceans. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have a long half-life in soil and water, which can lead to accumulation in the environment.
実験室実験の利点と制限
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide is a widely used insecticide that has been extensively studied for its insecticidal activity. It has been found to be highly effective against a wide range of insect pests, making it a valuable tool for pest control in agriculture and public health. However, its use can have negative effects on non-target organisms, particularly aquatic organisms.
将来の方向性
There are several potential future directions for research on N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide. One area of research could focus on the development of new formulations of N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research could focus on the development of new insecticides that target different mechanisms of action, reducing the risk of resistance development in insect populations. Finally, research could focus on the use of N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide in combination with other insecticides or pest control methods to improve its effectiveness and reduce its environmental impact.
合成法
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dinitroaniline with ethylene diamine, followed by the reaction of the resulting intermediate with 4-fluoro-3-nitrophenylacetonitrile. The final product is obtained through the reduction of the nitro group with hydrogen gas in the presence of a palladium catalyst. This process yields a white crystalline solid with a melting point of 200-201°C.
科学的研究の応用
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been extensively studied for its insecticidal activity and has been found to be highly effective against a wide range of insect pests. It has also been studied for its potential use in controlling parasitic diseases in both humans and animals. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to be effective against ticks, lice, and fleas in dogs and cats. It has also been studied for its potential use in controlling mosquito-borne diseases such as malaria and dengue fever.
特性
IUPAC Name |
N'-(4-fluorophenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-10(2)20-9-3-8-16-13(18)14(19)17-12-6-4-11(15)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFHWIOPMAVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)


![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)

![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)